molecular formula C20H34N2O2 B4952133 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide)

2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide)

Cat. No.: B4952133
M. Wt: 334.5 g/mol
InChI Key: MOWKSQXEPVDVAB-UHFFFAOYSA-N
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Description

2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) is a sophisticated organic compound designed for advanced research applications. Its molecular structure is based on the tricyclo[3.3.1.1³,⁷]decane scaffold, more commonly known as adamantane, a classic diamondoid hydrocarbon known for its rigidity and symmetrical structure . This compound is specifically functionalized with dual acetamide groups, each bearing a propyl chain, positioned at the 1 and 3 locations of the adamantane core. This structural motif is shared with other researched adamantane diacetamides, such as Tricyclo[3.3.1.1(3,7)]decane-1,3-diacetamide (CAS# 56432-73-6) . The adamantane core provides exceptional stability and lipophilicity, which can be crucial for enhancing blood-brain barrier penetration and biological activity in probe molecules. Compounds within this chemical family are primarily investigated in medicinal chemistry and drug discovery for their potential pharmacological properties. The presence of the propylacetamide groups is a key feature of interest; similar dipropylacetamide structures, like valpromide, are well-known for their antiepileptic activity and are studied both as drugs and as prototypes for new therapeutic agents . Researchers can utilize this chemical as a building block or precursor in the synthesis of more complex molecular architectures, or as a core structure for evaluating new neurological and central nervous system targets. The symmetrical, three-dimensional structure of the adamantane platform makes it valuable in materials science for the construction of novel supramolecular assemblies and frameworks. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets for proper handling procedures.

Properties

IUPAC Name

2-[3-[2-oxo-2-(propylamino)ethyl]-1-adamantyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-3-5-21-17(23)12-19-8-15-7-16(9-19)11-20(10-15,14-19)13-18(24)22-6-4-2/h15-16H,3-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWKSQXEPVDVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-tricyclo[3311~3,7~]decane-1,3-diylbis(N-propylacetamide) typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactions, often using catalysts to facilitate the process

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can replace the N-propylacetamide groups with other functional groups, depending on the reagents and conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Medicine: Its stability and unique structure make it a candidate for drug development, especially in the design of novel therapeutic agents.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its robust chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The structural and functional uniqueness of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) can be contextualized by comparing it to three categories of analogs:

Tricyclo[3.3.1.1³,⁷]decane Derivatives with Different Functional Groups
Compound Name Functional Groups Key Properties/Applications Reference
Adc (Tricyclo[3.3.1.1³,⁷]dec-1-yloxy) Ether group (oxy) Protein blocking group; steric bulk enhances stability in peptide synthesis
Target Compound N-propylacetamide Enhanced solubility, potential for drug conjugation or polymer monomers
Dispiro[cyclohexane-1,3′-[1,2,4]trioxolane...] Trioxolane + acetamide Antimalarial activity (artemisinin-like framework)

Key Insights :

  • Adc lacks hydrogen-bonding capacity due to its ether group, whereas the acetamide groups in the target compound enable interactions with biological targets or polymer matrices.
Adamantane-Based Bis-acetamides
Compound Name Core Structure Substituents Applications
1,3-Bis(N-methylacetamide)adamantane Adamantane N-methylacetamide Polymer crosslinking
Target Compound Tricyclodecane N-propylacetamide Hypothesized drug delivery

Key Insights :

  • Adamantane analogs are well-studied for their use in polymers (e.g., polyimides) due to rigidity .
  • The N-propyl group in the target compound increases lipophilicity compared to N-methyl analogs, which could enhance membrane permeability in drug design.
Phthalimide Derivatives
Compound Name Core Structure Functional Groups Applications
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polyimide monomer synthesis
Target Compound Tricyclodecane N-propylacetamide Underexplored

Key Insights :

  • Phthalimide derivatives are established in polymer chemistry but lack the tricyclic stability of the target compound. The latter’s rigid core may reduce chain mobility in polymers, enhancing mechanical properties.

Biological Activity

2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C_{14}H_{24}N_{2}O_{2}
  • Molecular Weight : 252.36 g/mol
  • LogP : 2.18 (indicating moderate lipophilicity)
  • Rotatable Bonds : 4
  • Hydrogen Donors : 2
  • Hydrogen Acceptors : 4

Biological Activity Overview

The biological activity of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide) has been investigated primarily for its pharmacological potential in various therapeutic areas, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Effects : Preliminary studies have shown potential cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.
  • Neuroprotective Properties : The compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of tricyclic compounds, including 2,2'-tricyclo[3.3.1.1~3,7~]decane derivatives. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .

Anticancer Studies

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM for breast cancer cells (MCF-7), suggesting significant anticancer potential .

Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of related compounds in models of oxidative stress. The study suggested that derivatives of tricyclic compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels .

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)IC50 (µM)
AntimicrobialS. aureus32-
AntimicrobialE. coli32-
AnticancerMCF-7-15
NeuroprotectionNeuronal Cells--

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2,2'-tricyclo[3.3.1.1³,⁷]decane-1,3-diylbis(N-propylacetamide)?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) may enhance reaction rates but risk side reactions (e.g., decomposition of the tricyclic core) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents (e.g., toluene) may stabilize reactive intermediates .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can accelerate amide bond formation .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the stereochemical configuration of the tricyclic core be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry .
  • NOESY NMR : Detects spatial proximity of protons in the rigid tricyclo framework .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Systematic Replication : Reproduce studies under identical conditions (pH, solvent, assay type) to isolate variables .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent groups and receptor binding ).
  • Advanced Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity and kinetics, reducing ambiguity from indirect assays .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over time, focusing on the tricyclic core’s rigidity and propylacetamide side chains .
  • Docking Studies : Use software like AutoDock Vina to identify binding pockets (e.g., hydrophobic interactions with the decane core) .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy, validating against experimental ITC data .

Q. What advanced techniques characterize degradation pathways under oxidative stress?

  • Methodological Answer :

  • LC-HRMS : Identifies degradation products via high-resolution mass fragmentation patterns .
  • EPR Spectroscopy : Detects free radical intermediates formed during oxidation .
  • Accelerated Stability Testing : Expose the compound to controlled oxidative conditions (H₂O₂, UV light) and analyze kinetics using Arrhenius plots .

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Variable Substituents : Systematically modify the propylacetamide chain (e.g., alkyl length, branching) and tricyclic core substituents .
  • Control Groups : Include analogs with known bioactivity (e.g., benzothiazole derivatives) as benchmarks .
  • Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What statistical approaches address variability in pharmacological assay results?

  • Methodological Answer :

  • ANOVA with Post-Hoc Tests : Differentiate significant effects between treatment groups .
  • Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values in dose-response assays .
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

Theoretical & Methodological Frameworks

Q. How to integrate this compound’s unique topology into supramolecular chemistry studies?

  • Methodological Answer :

  • Host-Guest Complexation : Test encapsulation in macrocycles (e.g., cucurbiturils) via NMR titration or fluorescence quenching .
  • Crystal Engineering : Co-crystallize with complementary hydrogen-bond donors/acceptors to study packing motifs .

Q. What theoretical frameworks explain the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • DFT Calculations : Analyze electron density maps to identify susceptible bonds (e.g., amide hydrolysis sites) .
  • pKa Prediction : Use software like MarvinSuite to estimate protonation states and degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.